Lipophilicity Advantage
The methyl ester group confers a distinct lipophilicity profile compared to the carboxylic acid analog. Methyl imidazo[1,5-B]pyridazine-5-carboxylate has a computed XLogP3-AA of 0.6, whereas the 5-carboxylic acid derivative (CAS 1553960-74-9) is expected to exhibit a significantly lower logP due to the ionizable acid functionality [1]. For reference, the closely related 2-chloroimidazo[1,5-b]pyridazine-5-carboxylic acid has a computed XLogP3-AA of 1.2, demonstrating that even small substituent changes produce measurable lipophilicity shifts within this chemotype [2]. The target compound's intermediate logP value positions it favorably for balancing aqueous solubility and passive membrane permeability in early-stage lead optimization.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.6 (XLogP3-AA) |
| Comparator Or Baseline | Imidazo[1,5-b]pyridazine-5-carboxylic acid (estimated lower logP); 2-Chloroimidazo[1,5-b]pyridazine-5-carboxylic acid = 1.2 (XLogP3-AA) |
| Quantified Difference | Target is ~0.6 logP units lower than the 2-chloro acid analog; magnitude of difference from the unsubstituted acid is larger but not precisely quantifiable without experimental data. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025–2026 release) |
Why This Matters
This predicted lipophilicity difference influences solubility, permeability, and protein binding, guiding the selection of the methyl ester for medicinal chemistry campaigns where intermediate logD is desired over the more polar acid form.
- [1] PubChem. (2026). Methyl imidazo[1,5-B]pyridazine-5-carboxylate (CID 72207713). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1403767-17-8 View Source
- [2] PubChem. (2025). 2-Chloroimidazo[1,5-b]pyridazine-5-carboxylic acid (CID 137947852). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/137947852 View Source
